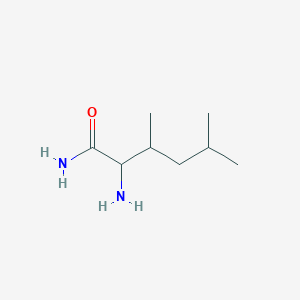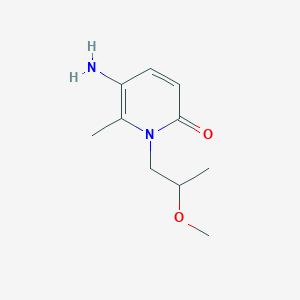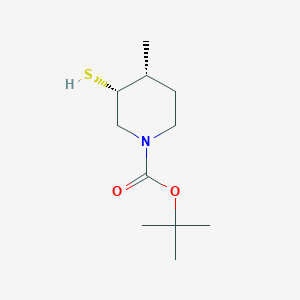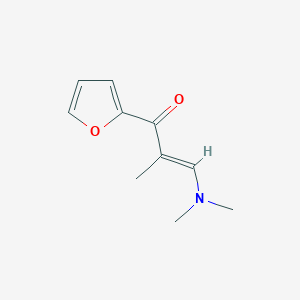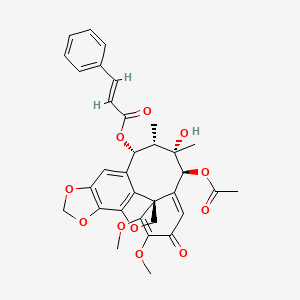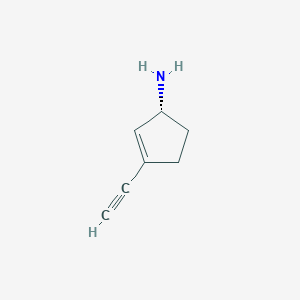
2,3-Dimethyl-5-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-5-phenylaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with two methyl groups at the 2 and 3 positions and a phenyl group at the 5 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-phenylaniline can be achieved through several methods. One common approach involves the nitration of 2,3-dimethyl-5-phenylbenzene followed by reduction of the nitro group to an amine. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction can be carried out using catalytic hydrogenation or chemical reduction with reagents such as iron and hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2,3-Dimethyl-5-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
科学的研究の応用
2,3-Dimethyl-5-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 2,3-Dimethyl-5-phenylaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use .
類似化合物との比較
Similar Compounds
- 2,5-Dimethyl-3-furoic acid
- Phenylamine (Aniline)
- Diphenylamine
Comparison
Compared to similar compounds, 2,3-Dimethyl-5-phenylaniline is unique due to its specific substitution pattern on the benzene ring. This structural uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and interactions .
特性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
2,3-dimethyl-5-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-10-8-13(9-14(15)11(10)2)12-6-4-3-5-7-12/h3-9H,15H2,1-2H3 |
InChIキー |
MWRAGIYDLQHBDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321141.png)
![N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B13321145.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine](/img/structure/B13321153.png)
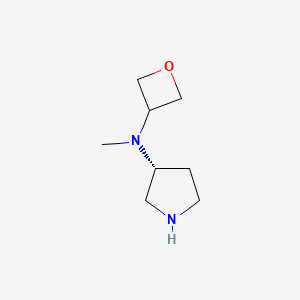
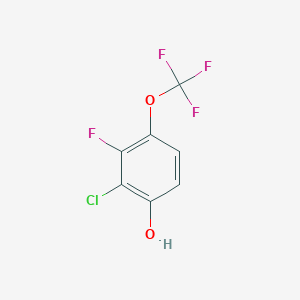
![1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13321180.png)
